molecular formula C11H17IO B13474429 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane

Cat. No.: B13474429
M. Wt: 292.16 g/mol
InChI Key: AQRLMWWUDBVVGK-UHFFFAOYSA-N
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Description

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an oxane ring. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their efficiency and ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane undergoes various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming bicyclo[1.1.1]pentane derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions include iodate derivatives, deiodinated bicyclo[1.1.1]pentane compounds, and various substituted bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with molecular targets through its iodine and oxane functional groups. The iodine atom can participate in halogen bonding, while the oxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its combination of the bicyclo[1.1.1]pentane core with an oxane ring, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17IO

Molecular Weight

292.16 g/mol

IUPAC Name

4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane

InChI

InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2

InChI Key

AQRLMWWUDBVVGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC23CC(C2)(C3)I

Origin of Product

United States

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